Cas no 91689-23-5 (ethyl 10-aminodecanoate hydrochloride)

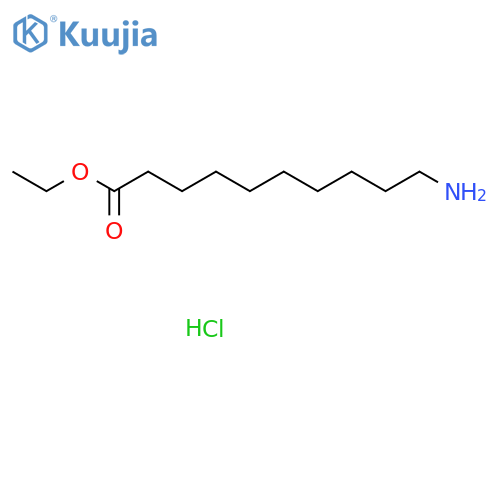

91689-23-5 structure

商品名:ethyl 10-aminodecanoate hydrochloride

ethyl 10-aminodecanoate hydrochloride 化学的及び物理的性質

名前と識別子

-

- ethyl 10-aminodecanoate hydrochloride

- Z4872698405

- 91689-23-5

- EN300-11960910

- SCHEMBL20501205

- Ethyl 10-aminodecanoate;hydrochloride

-

- インチ: 1S/C12H25NO2.ClH/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13;/h2-11,13H2,1H3;1H

- InChIKey: FODYYEDSIARDJH-UHFFFAOYSA-N

- ほほえんだ: Cl.O(CC)C(CCCCCCCCCN)=O

計算された属性

- せいみつぶんしりょう: 251.1652068g/mol

- どういたいしつりょう: 251.1652068g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 11

- 複雑さ: 149

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

ethyl 10-aminodecanoate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11960910-0.5g |

ethyl 10-aminodecanoate hydrochloride |

91689-23-5 | 95% | 0.5g |

$713.0 | 2023-11-13 | |

| Enamine | EN300-11960910-1.0g |

ethyl 10-aminodecanoate hydrochloride |

91689-23-5 | 95% | 1g |

$914.0 | 2023-05-25 | |

| Enamine | EN300-11960910-0.1g |

ethyl 10-aminodecanoate hydrochloride |

91689-23-5 | 95% | 0.1g |

$317.0 | 2023-11-13 | |

| Enamine | EN300-11960910-10.0g |

ethyl 10-aminodecanoate hydrochloride |

91689-23-5 | 95% | 10g |

$3929.0 | 2023-05-25 | |

| Enamine | EN300-11960910-2.5g |

ethyl 10-aminodecanoate hydrochloride |

91689-23-5 | 95% | 2.5g |

$1791.0 | 2023-11-13 | |

| 1PlusChem | 1P028C6N-250mg |

ethyl10-aminodecanoatehydrochloride |

91689-23-5 | 95% | 250mg |

$621.00 | 2024-04-20 | |

| Aaron | AR028CEZ-2.5g |

ethyl10-aminodecanoatehydrochloride |

91689-23-5 | 95% | 2.5g |

$2488.00 | 2025-02-16 | |

| Aaron | AR028CEZ-250mg |

ethyl10-aminodecanoatehydrochloride |

91689-23-5 | 95% | 250mg |

$647.00 | 2025-02-16 | |

| Aaron | AR028CEZ-500mg |

ethyl10-aminodecanoatehydrochloride |

91689-23-5 | 95% | 500mg |

$1006.00 | 2025-02-16 | |

| 1PlusChem | 1P028C6N-500mg |

ethyl10-aminodecanoatehydrochloride |

91689-23-5 | 95% | 500mg |

$944.00 | 2024-04-20 |

ethyl 10-aminodecanoate hydrochloride 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

91689-23-5 (ethyl 10-aminodecanoate hydrochloride) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量